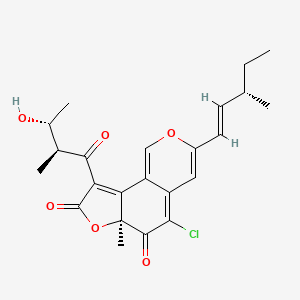

Chaetoviridin A

Descripción general

Descripción

Chaetoviridin A es un metabolito secundario producido por el hongo Chaetomium globosum. Pertenece a la clase de antibióticos azaphilona y es conocido por sus potentes propiedades antifúngicas. Se ha encontrado que este compuesto inhibe el crecimiento de varios hongos patógenos, incluido Verticillium dahliae, que causa la marchitez por Verticillium en cultivos como el algodón .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Chaetoviridin A se obtiene principalmente mediante la fermentación de Chaetomium globosum. La biosíntesis implica una sintasa de poliquétidos (PKS) altamente reductora y una aciltransferasa, que trabajan juntas para formar el núcleo piranoquinónico del compuesto . El proceso de fermentación normalmente implica el cultivo del hongo en un medio rico en nutrientes en condiciones controladas para maximizar el rendimiento de la this compound.

Métodos de producción industrial: La producción industrial de this compound sigue técnicas de fermentación similares, pero a mayor escala. El proceso implica la optimización de las condiciones de crecimiento, como la temperatura, el pH y la disponibilidad de nutrientes, para mejorar la producción del compuesto. Después de la fermentación, el compuesto se extrae y se purifica utilizando técnicas como la extracción con solventes, la cromatografía y la cristalización .

Análisis De Reacciones Químicas

Tipos de reacciones: Chaetoviridin A experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar su bioactividad o para estudiar sus propiedades químicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio pueden usarse para oxidar la this compound, lo que lleva a la formación de diferentes derivados.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio pueden emplearse para reducir el compuesto, alterando sus grupos funcionales.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de la chaetoviridin con actividades biológicas alteradas. Estos derivados a menudo se estudian por sus propiedades antifúngicas o antibacterianas mejoradas .

Aplicaciones Científicas De Investigación

Antifungal Activity

1. Efficacy Against Plant Pathogens:

Chaetoviridin A exhibits potent antifungal activity against various plant pathogenic fungi. Notably, studies have shown that treatment with this compound at a concentration of 62.5 μg/mL can suppress the development of rice blast (Magnaporthe grisea) and wheat leaf rust (Puccinia recondita) by over 80% . Additionally, it has demonstrated moderate control over tomato late blight, achieving a 50% reduction at a concentration of 125 μg/mL .

2. Mechanism of Action:

The antifungal mechanism involves inducing cell necrosis and mycelial deformation in pathogens such as Verticillium dahliae, which causes cotton Verticillium wilt. This compound enhances the plant's defense response by increasing the production of reactive oxygen species and inhibiting the germination of microsclerotia . This suggests that this compound not only acts directly on pathogens but also boosts the host plant's immunity.

Biosynthesis Insights

1. Genetic Characterization:

Recent studies have identified and characterized the gene cluster responsible for the biosynthesis of this compound in Chaetomium globosum. This involves a highly reducing polyketide synthase that collaborates with a non-reducing polyketide synthase to form the azaphilone structure characteristic of Chaetoviridins . The identification of these biosynthetic pathways is crucial for understanding how to optimize production and potentially engineer strains for enhanced yield.

2. In Vitro Synthesis:

In vitro reconstitution experiments have confirmed that this compound can be synthesized from specific intermediates using targeted enzymes from the caz gene cluster . This provides a framework for synthetic biology approaches to produce this compound more efficiently.

Emerging Applications

1. Antiviral Potential:

Recent research has explored the potential of this compound as an antiviral agent, particularly against SARS-CoV-2. Molecular docking studies have indicated that certain derivatives of Chaetoviridin exhibit strong binding affinity to the viral protease, suggesting potential as therapeutic agents against COVID-19 . The docking scores for these compounds were significantly lower than those of known inhibitors, indicating their potential efficacy .

2. Broader Bioactivity Spectrum:

Beyond antifungal and antiviral properties, this compound has been recognized for its cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy . Its diverse bioactivities include antimicrobial, antioxidant, and enzyme inhibitory effects, which could lead to its application in multiple therapeutic areas.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Antifungal Activity | Effective against Magnaporthe grisea, Puccinia recondita, and Verticillium dahliae |

| Mechanism | Induces cell necrosis, enhances plant defense response through reactive oxygen species production |

| Biosynthesis | Characterized gene cluster; involves highly reducing polyketide synthase |

| Antiviral Potential | Strong binding affinity to SARS-CoV-2 protease; promising candidate for COVID-19 therapy |

| Cytotoxic Effects | Potential applications in cancer therapy |

Mecanismo De Acción

Chaetoviridin A ejerce sus efectos antifúngicos al inhibir la germinación de esporas y el crecimiento micelial de hongos patógenos. El compuesto interrumpe varias vías metabólicas, incluido el metabolismo del ácido linolénico, el metabolismo del ácido alfa-linolénico y el metabolismo de las purinas, que son cruciales para el crecimiento y desarrollo de los hongos . Además, la this compound induce la producción de especies reactivas de oxígeno y óxido nítrico, lo que lleva a la necrosis celular y la deformación micelial .

Comparación Con Compuestos Similares

Chaetoviridin A está estrechamente relacionado con otros compuestos azaphilona como la chaetoviridin E y la chaetomugilin D. Estos compuestos comparten un núcleo piranoquinónico similar, pero difieren en sus sustituyentes y bioactividades . En comparación con sus análogos, la this compound exhibe propiedades antifúngicas únicas y un espectro más amplio de actividad contra varios patógenos vegetales .

Compuestos similares:

- Chaetoviridin E

- Chaetomugilin D

- Chaetoglobosin R

- Chaetoglobosin T

This compound destaca por su potente actividad antifúngica y sus posibles aplicaciones en agricultura y medicina. Su estructura química y bioactividad únicas lo convierten en un compuesto valioso para futuras investigaciones y desarrollo.

Actividad Biológica

Chaetoviridin A is a notable fungal metabolite primarily isolated from Chaetomium globosum, a species recognized for its diverse biological activities. This compound has garnered attention for its antifungal properties, particularly against plant pathogens, and has been studied for its potential applications in agriculture and medicine.

Chemical Structure and Properties

This compound belongs to the class of compounds known as chaetoviridins, which are characterized by their unique bicyclic pyranoquinone core. The structural features of this compound include:

- Molecular Formula : C₁₄H₁₃ClO₄

- Molecular Weight : 284.7 g/mol

- Chemical Structure : The compound features a chlorine atom and a branched pentenyl chain, contributing to its biological activities.

Efficacy Against Plant Pathogens

Research has demonstrated that this compound exhibits significant antifungal activity against various plant pathogenic fungi. Key findings include:

- In Vitro and In Vivo Studies : this compound was found to be more effective than its analogue, chaetoviridin B, in inhibiting the growth of pathogens such as Magnaporthe grisea (rice blast) and Puccinia recondita (wheat leaf rust) .

- Concentration-Dependent Effects : At a concentration of 62.5 μg/mL, this compound suppressed the development of rice blast and wheat leaf rust by over 80%. Additionally, at 125 μg/mL, it demonstrated a 50% control rate against tomato late blight .

- Impact on Cotton Verticillium Wilt : this compound has also shown high activity against Verticillium dahliae, the pathogen responsible for cotton verticillium wilt. It caused cell necrosis and mycelial deformation in treated cultures .

The antifungal mechanism of this compound is believed to involve disruption of fungal cell integrity through several pathways:

- Cell Wall Synthesis Inhibition : It interferes with the synthesis of critical components of the fungal cell wall.

- Protein Synthesis Disruption : The compound may also affect protein synthesis, leading to impaired growth and viability of fungal cells .

Molecular Docking Studies

Recent studies have employed molecular docking techniques to predict the binding affinity of this compound to key fungal enzymes. These studies suggest that this compound can effectively bind to target sites within fungal cells, enhancing its potential as an antifungal agent.

Binding Affinity Data

| Compound | Target Enzyme | Binding Energy (kcal/mol) |

|---|---|---|

| This compound | Fungal Enzyme X | -7.944 |

| Reference Inhibitor | Fungal Enzyme X | -5.377 |

The negative binding energy indicates a strong interaction between this compound and the target enzyme, suggesting its potential effectiveness in inhibiting fungal growth .

Case Studies

- Rice Blast Control : In field trials, this compound was applied to rice crops affected by Magnaporthe grisea. Results indicated a significant reduction in disease severity compared to untreated controls.

- Cotton Production : Trials conducted on cotton plants demonstrated that treatments with this compound reduced symptoms of verticillium wilt significantly, leading to improved yield outcomes.

Propiedades

IUPAC Name |

(6aS)-5-chloro-9-[(2S,3R)-3-hydroxy-2-methylbutanoyl]-6a-methyl-3-[(E,3S)-3-methylpent-1-enyl]furo[2,3-h]isochromene-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClO6/c1-6-11(2)7-8-14-9-15-16(10-29-14)18-17(20(26)12(3)13(4)25)22(28)30-23(18,5)21(27)19(15)24/h7-13,25H,6H2,1-5H3/b8-7+/t11-,12-,13+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSQVPGTQUYLEQ-CCBHEJLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C(C)C(C)O)C2=CO1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)/C=C/C1=CC2=C(C(=O)[C@@]3(C(=C(C(=O)O3)C(=O)[C@@H](C)[C@@H](C)O)C2=CO1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893270 | |

| Record name | Chaetoviridin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308671-17-1, 128252-98-2 | |

| Record name | (6aS)-5-Chloro-9-[(2S,3R)-3-hydroxy-2-methyl-1-oxobutyl]-6a-methyl-3-[(1E,3S)-3-methyl-1-penten-1-yl]-6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1308671-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chaetoviridin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128252982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chaetoviridin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.